

# GSK1059865 stability in different solvents

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## Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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## Technical Support Center: GSK1059865

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **GSK1059865** in various solvents. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during experimental workflows.

## Frequently Asked Questions (FAQs)

Q1: How should I store **GSK1059865**?

A1: **GSK1059865** is available as a solid powder and in pre-dissolved solvent formulations. For optimal stability, it is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.<sup>[1][2]</sup> Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.<sup>[1][2]</sup>

Q2: What is the recommended solvent for preparing stock solutions of **GSK1059865**?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **GSK1059865**.<sup>[1]</sup> It is highly soluble in DMSO, reaching concentrations of up to 200 mg/mL (458.38 mM) with the aid of ultrasonication.<sup>[1]</sup> It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact its solubility and stability.<sup>[1]</sup>

Q3: I am observing precipitation when I dilute my **GSK1059865** DMSO stock solution into an aqueous buffer. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

- Lower the Final Concentration: The simplest solution is to work with a lower final concentration of **GSK1059865** in your assay.
- Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Ensure thorough and rapid mixing after each addition of the stock solution to the aqueous buffer.
- Use of Solubilizing Agents: For in vivo or cell-based assays, consider using solubilizing agents. Formulations with SBE- $\beta$ -CD or PEG300 have been used to improve the solubility of **GSK1059865** in aqueous solutions.<sup>[1]</sup>
- pH Adjustment: Although no specific data is available for **GSK1059865**, the solubility of compounds with ionizable groups can be pH-dependent. Based on its chemical structure, **GSK1059865** has a basic nitrogen atom on the pyridine ring, suggesting its solubility might increase in slightly acidic conditions. However, this should be tested empirically as pH can also affect stability.

Q4: How stable is **GSK1059865** in aqueous solutions like PBS or cell culture media during my experiment?

A4: While specific stability data in various aqueous buffers is not extensively published, it is best practice to prepare fresh working solutions from a frozen stock for each experiment. The stability in aqueous media can be influenced by pH, temperature, and the presence of media components. For multi-day experiments, it is advisable to perform a preliminary stability test under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.

Q5: What are the potential degradation pathways for **GSK1059865**?

A5: Based on its chemical structure, which includes an amide bond and a substituted pyridine ring, **GSK1059865** may be susceptible to degradation under certain conditions:

- **Hydrolysis:** The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.
- **Oxidation:** The nitrogen atoms in the piperidine and pyridine rings could be susceptible to oxidation.
- **Photodegradation:** Aromatic systems can sometimes be sensitive to light. It is good practice to protect solutions of **GSK1059865** from light, especially during long-term storage or prolonged experiments.

## Stability Data in Different Solvents

The following tables summarize the stability of **GSK1059865** in common laboratory solvents under different storage conditions. This data is representative and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Table 1: Stability of **GSK1059865** in DMSO (10 mM Stock Solution)

Storage Temperature	Time	Remaining GSK1059865 (%)	Notes
-80°C	2 years	>99%	Recommended for long-term storage. <a href="#">[1]</a>
-20°C	1 year	>98%	Suitable for medium-term storage. <a href="#">[1]</a>
4°C	1 month	~95%	Minor degradation may occur.
Room Temperature (20-25°C)	24 hours	~97%	Prepare fresh for daily use.
Room Temperature (20-25°C)	7 days	~90%	Significant degradation observed.

Table 2: Stability of **GSK1059865** in PBS (pH 7.4) (10 µM Working Solution)

Storage Temperature	Time	Remaining GSK1059865 (%)	Notes
4°C	24 hours	~98%	Relatively stable for short-term storage.
4°C	7 days	~92%	Degradation becomes more apparent.
Room Temperature (20-25°C)	8 hours	~95%	Suitable for the duration of most assays.
Room Temperature (20-25°C)	24 hours	~88%	Prepare fresh daily.
37°C	8 hours	~90%	Relevant for cell-based assays.
37°C	24 hours	~80%	Significant degradation can be expected.

Table 3: Stability of **GSK1059865** in Ethanol (1 mM Stock Solution)

Storage Temperature	Time	Remaining GSK1059865 (%)	Notes
-20°C	6 months	>99%	Good stability for long-term storage.
4°C	1 month	~97%	Minimal degradation.
Room Temperature (20-25°C)	7 days	~95%	Relatively stable.

## Experimental Protocols

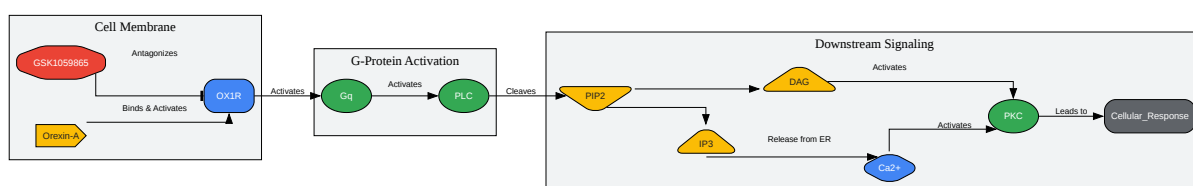
### Protocol 1: Preparation of GSK1059865 Stock Solution

- Weighing: Accurately weigh the desired amount of **GSK1059865** powder in a chemical fume hood.
- Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Solubilization: Vortex the solution for 1-2 minutes. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[\[1\]](#)
- Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
- Storage: Store the aliquots at -80°C, protected from light.[\[1\]](#)

## Protocol 2: Assessing **GSK1059865** Stability in Aqueous Buffer (e.g., PBS)

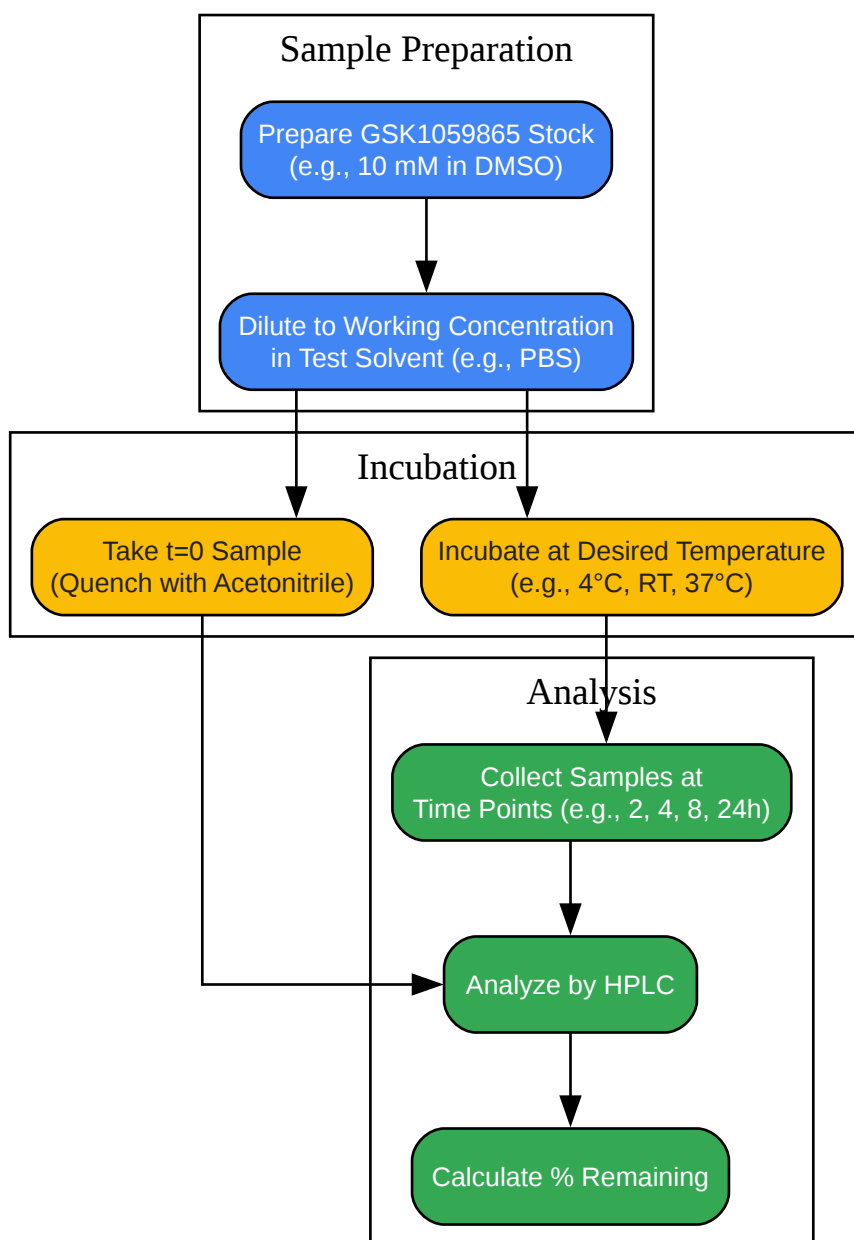
- Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
- Spiking: Dilute the **GSK1059865** DMSO stock solution into the aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent across all samples (typically  $\leq 0.5\%$ ).
- Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 100  $\mu\text{L}$ ) and add it to a tube containing a quenching solution (e.g., 100  $\mu\text{L}$  of acetonitrile) to stop any degradation. This is your t=0 sample.
- Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them as in step 3.
- Analysis: Analyze all samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact **GSK1059865**.
- Data Interpretation: Calculate the percentage of **GSK1059865** remaining at each time point relative to the t=0 sample.

## Visualizations



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Caption: Orexin-1 Receptor Signaling Pathway and the Antagonistic Action of **GSK1059865**.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK1059865 | OX1R antagonist. | CAS 1191044-58-2 | Buy GSK1059865 from Supplier InvivoChem [invivochem.com]
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